An In-depth Technical Guide to (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
An In-depth Technical Guide to (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate, a key chiral building block in modern drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.
Introduction
(S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate, also known as (S)-1-Boc-3-hydroxymethylpyrrolidine, is a versatile heterocyclic compound. Its structure combines a pyrrolidine ring, a chiral center at the C-3 position, a protected amine in the form of a tert-butyloxycarbonyl (Boc) group, and a reactive hydroxymethyl group. This unique combination of features makes it a valuable intermediate for the synthesis of complex molecular architectures with specific stereochemistry, which is crucial for the efficacy and safety of many pharmaceutical agents. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and FDA-approved drugs.
Structure and Properties
The chemical structure of (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate is characterized by a five-membered saturated nitrogen-containing ring. The Boc protecting group enhances its solubility in organic solvents and prevents unwanted reactions of the secondary amine, while the hydroxymethyl group provides a handle for further chemical modifications.
Chemical Structure
Caption: 2D Chemical Structure of (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate.
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₉NO₃ | [1][2] |
| Molecular Weight | 201.26 g/mol | [1][2] |
| CAS Number | 199174-24-8 | [1] |
| Appearance | Colorless oil or white solid | [1] |
| Boiling Point | 289.5 °C at 760 mmHg | [2] |
| Density | 1.084 g/cm³ | [2] |
| Refractive Index | 1.483 | [2] |
| Flash Point | 128.9 °C | [2] |
| Solubility | Slightly soluble in water; Soluble in chloroform, DMSO, and methanol | [1][2] |
| Storage Temperature | 2-8°C | [2] |
| XLogP3 | 0.8 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 3 | [2] |
Spectroscopic Data
| Spectroscopy | Data |
| ¹H NMR (CDCl₃, 500 MHz) | δ 3.87 – 3.78 (m, 1H), 3.73 – 3.63 (m, 2H), 3.40 – 3.26 (m, 2H), 1.99 – 1.73 (m, 4H), 1.67 – 1.48 (m, 3H), 1.46 (s, 9H), 1.45 – 1.32 (m, 1H) |
| ¹³C NMR (CDCl₃, 126 MHz) | δ 155.0, 79.3, 62.8, 56.9, 46.4, 31.0, 30.6, 29.3, 28.7, 23.6 |
| IR (film) νₘₐₓ | 3428, 2971, 2872, 1692, 1478, 1457, 1397, 1366, 1251, 1169, 1109, 1059 cm⁻¹ |
Synthesis
(S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate can be synthesized through various routes, often starting from commercially available chiral precursors. A general synthetic approach is outlined below.
General Synthetic Workflow
Caption: A generalized workflow for the synthesis of the target compound.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate.
Materials:
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(S)-1-[(1S)-1'-phenylethyl]pyrrolidine
-
1,2-dichloroethane
-
1-chloroethyl chloroformate
-
Diisopropylethylamine
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Tetrahydrofuran (THF)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Ethyl acetate
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Hexane
-
Anhydrous sodium sulfate
-
Silica gel
Procedure:
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Dissolve (S)-1-[(1S)-1'-phenylethyl]pyrrolidine in 1,2-dichloroethane at room temperature.
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Add 1-chloroethyl chloroformate to the solution and reflux the mixture for 5 hours.
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Cool the reaction mixture to room temperature and add diisopropylethylamine. Reflux the mixture for an additional 3 hours.
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After cooling, concentrate the mixture and dilute the residue with ethyl acetate. Wash with 1N aqueous hydrochloric acid.
-
Dry the organic layer with anhydrous sodium sulfate and concentrate under reduced pressure.
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Dissolve the residue in methanol, add 1N aqueous hydrochloric acid, and wash with ethyl acetate.
-
Alkalize the aqueous solution with solid potassium carbonate and cool to 0°C.
-
In a separate flask, add di-tert-butyl dicarbonate to tetrahydrofuran at 0°C.
-
Add the aqueous solution from step 7 to the THF solution and stir for 3 hours.
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Extract the organic material with ethyl acetate.
-
Dry the organic layer with anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate as a colorless oil.[1]
Applications in Drug Development
The chiral nature and functional groups of (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate make it a valuable building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and cancer.
Precursor for Niraparib (PARP Inhibitor)
(S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate is a key intermediate in some synthetic routes to Niraparib, a potent poly (ADP-ribose) polymerase (PARP) inhibitor. Niraparib is used for the maintenance treatment of adult patients with recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer.
The PARP signaling pathway is crucial for DNA repair. In cancer cells with certain DNA repair defects (like BRCA mutations), inhibiting PARP leads to cell death.
Caption: Role as a precursor to Niraparib and its effect on the PARP signaling pathway.
Precursor for Janus Kinase (JAK) Inhibitors
This compound also serves as a precursor for the synthesis of Janus kinase (JAK) inhibitors. The JAK-STAT signaling pathway is a critical pathway for cytokine signaling that regulates immune responses and cell growth. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers. JAK inhibitors block the activity of one or more of the Janus kinase family of enzymes (JAK1, JAK2, JAK3, TYK2), thereby interfering with the JAK-STAT signaling pathway.
Caption: Role as a precursor to JAK inhibitors and their effect on the JAK-STAT pathway.
Safety and Handling
(S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate should be handled in a well-ventilated area by trained personnel. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Hazard Statements:
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May cause skin irritation.
-
May cause serious eye irritation.
-
May cause respiratory irritation.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
(S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate is a fundamentally important chiral building block in the synthesis of high-value pharmaceutical compounds. Its well-defined stereochemistry and versatile functional groups allow for the construction of complex molecules with precise three-dimensional arrangements, which is a critical aspect of modern drug design. Its application in the synthesis of targeted therapies like PARP inhibitors and JAK inhibitors underscores its significance in the development of treatments for cancer and autoimmune diseases. This guide provides a foundational understanding of its properties and applications for researchers and developers in the pharmaceutical sciences.
